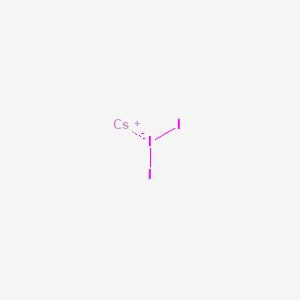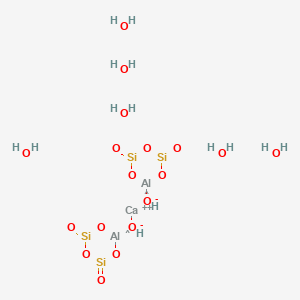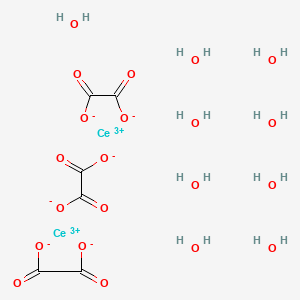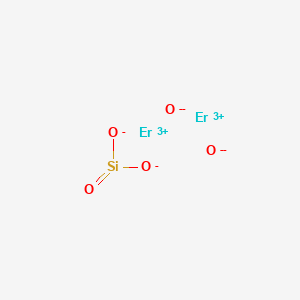
Framycetin
描述
Framycetin is an aminoglycoside antibiotic derived from neomycin. It is produced by the bacterium Streptomyces fradiae. This compound is primarily used in various formulations to treat bacterial infections, including eye and ear infections, and to reduce nasal carriage of staphylococcus . It is known for its broad-spectrum antimicrobial activity against aerobic bacteria.
作用机制
Target of Action
Neomycin is an aminoglycoside antibiotic that is active against both gram-positive and gram-negative organisms . The primary target of Neomycin is the 30S ribosomal subunit of susceptible bacteria . This subunit plays a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .
Mode of Action
Neomycin exerts its bactericidal effect by binding to the 30S ribosomal subunits of the bacteria . This binding inhibits protein synthesis by causing errors in the transcription of genetic codes . The disruption of protein synthesis leads to the death of the bacteria, thereby treating the infection .
Biochemical Pathways
Neomycin affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the translation process from mRNA to protein . This disruption leads to the production of faulty proteins, which can cause widespread cellular damage and ultimately lead to the death of the bacterial cell .
Pharmacokinetics
It is primarily excreted in the feces . The elimination half-life of Neomycin is approximately 2 to 3 hours . These properties impact the bioavailability of Neomycin, confining its effects primarily within the intestinal area with minimal systemic circulation .
Result of Action
The result of Neomycin’s action is the effective killing of both gram-positive and gram-negative bacteria, including major E. coli species resident in the colon as well as the enteropathogenic forms of E. coli . coli, Klebsiella, and Proteus spp. may emerge from Neomycin therapy .
Action Environment
The action of Neomycin can be influenced by various environmental factors. For instance, the pH level can affect the proton-motive force, which in turn can influence the uptake of aminoglycosides like Neomycin . Additionally, the presence of other antibiotics or substances can impact the efficacy of Neomycin. For example, the concurrent use of other neurotoxic or nephrotoxic drugs can enhance the toxic effects of Neomycin .
生化分析
Biochemical Properties
Neomycin mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . It is active against both gram-positive and gram-negative organisms .
Cellular Effects
Neomycin influences cell function by inhibiting protein synthesis, which is crucial for the survival of bacteria . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Neomycin involves binding to bacterial ribosomes and inhibiting protein synthesis . This inhibition can lead to changes in gene expression and ultimately, the death of the bacteria.
Temporal Effects in Laboratory Settings
The effects of Neomycin can change over time in laboratory settings. For example, resistant strains of E. coli, Klebsiella and Proteus spp. may emerge from neomycin therapy .
Metabolic Pathways
Neomycin is involved in the inhibition of protein synthesis in bacteria . This can affect metabolic flux and metabolite levels within the bacterial cells.
Subcellular Localization
Neomycin acts at the subcellular level by binding to bacterial ribosomes . This inhibits protein synthesis, affecting the activity and function of the bacteria.
准备方法
Framycetin is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium is cultured under specific nutrient conditions, either in stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterial culture . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity.
化学反应分析
Framycetin undergoes several types of chemical reactions, including:
Hydrolysis: On hydrolysis, this compound yields neamine and neobiosamine B.
Oxidation and Reduction:
Substitution: this compound can participate in substitution reactions, particularly involving its amino groups.
Common reagents used in these reactions include acids and bases for hydrolysis, and various oxidizing and reducing agents for redox reactions. The major products formed from these reactions include neamine and neobiosamine B .
科学研究应用
Framycetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of aminoglycosides.
Biology: this compound is employed in research to understand bacterial resistance mechanisms and the effects of antibiotics on bacterial protein synthesis.
Medicine: It is used in formulations to treat bacterial infections, including conjunctivitis, blepharitis, and corneal ulcers.
Industry: this compound is used in the pharmaceutical industry to develop new antibiotic formulations and to study the stability and efficacy of aminoglycoside antibiotics.
相似化合物的比较
Framycetin is similar to other aminoglycoside antibiotics, such as neomycin, kanamycin, and gentamicin. it has unique properties that distinguish it from these compounds:
Neomycin: This compound is a component of neomycin, specifically neomycin B. Neomycin also contains neomycin C and neomycin A, with neomycin B being the most active component.
Kanamycin: Both this compound and kanamycin are aminoglycosides, but they differ in their specific bacterial targets and resistance profiles.
Gentamicin: Gentamicin has a broader spectrum of activity compared to this compound and is often used to treat more severe infections.
This compound’s uniqueness lies in its specific binding interactions with the bacterial ribosome and its efficacy in treating localized infections, particularly in ophthalmic and dermatological applications .
属性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUARAINLGYMG-JGMIRXPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H52N6O25S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016143 | |
| Record name | Neomycin B, sulfate (1:3) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-30-9, 28002-70-2 | |
| Record name | Framycetin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin B, sulfate (1:3) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Framycetin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neomycin B sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAMYCETIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Neomycin primarily targets the bacterial ribosome, specifically the 30S ribosomal subunit [, ]. It irreversibly binds to the 16S rRNA and S12 protein, disrupting the assembly of the initiation complex between mRNA and the ribosome. This effectively inhibits the initiation of protein synthesis, ultimately leading to bacterial cell death [].
A: Yes, besides halting initiation, neomycin binding also induces misreading of the mRNA template and causes translational frameshifting, further contributing to premature termination of protein synthesis [].
A: Neomycin interacts with bile salts and lipids in the gut lumen, forming insoluble complexes primarily with fatty acids. This precipitation prevents their absorption, leading to decreased uptake of both fat and cholesterol [].
A: Neomycin is an aminoglycoside antibiotic complex composed of three major components: Neomycin A (minor component), Neomycin B, and Neomycin C (active components) [].
A: Yes, research indicates that Neomycin B can bind copper(II) ions, forming both mono- and dinuclear complexes. This interaction involves specific amino and hydroxyl groups within the Neomycin B structure [].
A: Yes, research suggests that neomycin's stability as a preservative in ophthalmic solutions is influenced by pH. For instance, thimerosal, a preservative, showed better stability and efficacy in a chloramphenicol solution (pH 7.19-7.22) compared to a neomycin sulfate solution (pH 6.45-6.60) [].
A: Studies show that modifying neomycin at the 5'' position can lead to surprising alterations in its antibacterial activity against resistant bacteria. Some modifications enhance activity compared to the parent neomycin, even against strains harboring aminoglycoside-modifying enzymes [].
A: Yes, research has identified two lead neomycin derivatives that exhibit significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), strains notorious for their resistance to clinically used aminoglycosides [].
A: Research highlights the use of chitosan nanofibers as a promising delivery system for neomycin sulfate. This formulation demonstrated enhanced wound healing properties compared to neomycin cream alone [].
A: While primarily used topically, oral neomycin can be absorbed systemically, potentially leading to nephrotoxicity and ototoxicity. Studies in calves demonstrated renal damage and hearing impairment following intramuscular neomycin administration [].
A: Oral administration of neomycin (0.5 - 2 g daily) consistently reduced serum cholesterol levels in patients with atherosclerosis. This effect peaked around two weeks and persisted for the duration of treatment (up to nine months) [].
A: A double-blind study showed that Garlic oil ear drops resulted in 81% complete improvement in patients with chronic suppurative otitis media, compared to 69% improvement with neomycin-dexamethasone drops. Garlic oil also demonstrated a faster onset of action [].
A: Yes, neomycin, when administered orally at 2 g daily, significantly reduced plasma cholesterol levels (median reduction of 23%) in patients with type II hyperlipoproteinemia [].
A: Neomycin's inhibitory effect on PDGF-induced DNA synthesis in fibroblasts appears to be time-dependent. While neomycin effectively suppressed DNA synthesis during the first 24 hours of PDGF exposure, its effect diminished after this period, suggesting a critical window for its inhibitory action [].
A: Intravenous administration of neomycin sulfate (30 mg/kg/day) in dogs resulted in a progressive loss of auditory-evoked brain stem potential (AEBP) waveforms, ultimately leading to an isoelectric AEBP. This effect, indicative of ototoxicity, was irreversible even after discontinuing neomycin treatment [].
A: Yes, bacteria can develop resistance to neomycin through enzymatic modification. Aminoglycoside-modifying enzymes (AMEs) can inactivate neomycin, rendering it ineffective [].
A: Yes, the emergence of Staphylococcus aureus strains resistant to kanamycin, neomycin, paromomycin, and chloramphenicol highlights the potential for cross-resistance among these antibiotics, particularly when used in clinical settings [].
A: Oral neomycin, even at commonly used doses (4-6 g daily), can cause intestinal malabsorption, leading to decreased absorption of nutrients like carotene and D-xylose, and increased fecal fat excretion [].
A: Yes, allergic contact dermatitis to topical neomycin is a documented concern, often presenting as an insidious worsening of existing skin conditions. Patch testing is crucial for confirming neomycin allergy [, ].
A: Intramuscular administration of neomycin sulfate (10 mg/kg twice daily) in horses, while not causing significant histopathological changes in the kidneys, did lead to a decrease in plasma urea levels and an increase in urinary excretion of gamma-glutamyl transferase (GGT) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)





![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)
